N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno-pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
- A 5-chloro-2-methoxyphenyl substituent on the carboxamide group, enhancing lipophilicity and steric bulk.
Its synthesis likely involves cyclization and functionalization steps analogous to those described for related compounds (e.g., POCl3-mediated reactions in DMF) .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-19-14(22)9-7-12(25-15(9)20(2)16(19)23)13(21)18-10-6-8(17)4-5-11(10)24-3/h4-7H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAJDXKZLFOMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
The compound acts as an inhibitor of PARP-1. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival.
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula: C17H16ClN3O5S
- Molecular Weight: 409.84 g/mol
- InChI Key: UDAVNZSRVDHMSC-UHFFFAOYSA-N
The presence of a chloro and methoxy group in its structure suggests potential interactions with various biological targets.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. A common synthetic route includes:
- Formation of Thieno[2,3-d]pyrimidine Framework: This is achieved through the reaction of appropriate thienopyrimidine precursors with amines.
- Substitution Reactions: The introduction of the chloro and methoxy groups can be performed via electrophilic aromatic substitution methods.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested: MDA-MB-231 (breast cancer), A549 (lung cancer)
- IC50 Values:
- Against MDA-MB-231: IC50 = 27.6 μM
- Against A549: IC50 values ranged from 43% to 87% inhibition at concentrations of 50 μM.
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
The proposed mechanisms for the biological activity include:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in tumor growth and proliferation.
- Induction of Apoptosis: Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:
- Role of Substituents: The presence of electron-withdrawing groups like chlorine enhances cytotoxic activity.
- Hydrophobic Interactions: The methoxy group contributes to hydrophobic interactions that may improve binding affinity to target proteins.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of similar compounds:
These studies collectively underline the potential applications of thieno[2,3-d]pyrimidine derivatives in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares the target compound with structurally analogous derivatives:
*Molecular weight estimated based on structural analogs.
Pharmacological Implications (Inferred)
- Kinase Inhibition: The thieno-pyrimidine core is common in kinase inhibitors; dimethyl and dioxo groups may mimic ATP-binding motifs .
- Metabolic Stability : The trifluoromethyl group in and chloro-methoxy substituents in the target compound may enhance resistance to oxidative metabolism.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine-6-carboxamide?
The compound is synthesized via alkylation of precursor 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides. Key steps include:
- Alkylation : Reaction of the precursor with alkyl halides or benzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate intermediates.
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent) and reaction times to maximize product formation .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.52 Å) and dihedral angles (e.g., 12.8° for pyrimidine-phenyl interactions) to validate 3D conformation .
- NMR spectroscopy : and NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm regioselectivity .
- HPLC : Monitors purity (>95%) and detects impurities from incomplete alkylation or oxidation byproducts .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Temperature : Store at –20°C in amber vials to prevent thermal degradation.
- Atmosphere : Use inert gas (argon or nitrogen) to avoid oxidation of the thienopyrimidine core.
- Solvent : Dissolve in anhydrous DMSO for long-term storage, as aqueous solutions may hydrolyze the carboxamide group .
Advanced Research Questions
Q. How do researchers investigate structure-activity relationships (SAR) for antimicrobial applications?
- Substituent variation : Modify the 5-chloro-2-methoxyphenyl group to assess steric/electronic effects on bacterial growth inhibition (e.g., replacing Cl with F reduces activity against Pseudomonas aeruginosa) .
- Bioactivity assays : Minimum inhibitory concentration (MIC) testing against Gram-negative pathogens (e.g., Proteus vulgaris MIC = 32 µg/mL) .
- Computational modeling : Docking studies using bacterial dihydrofolate reductase (DHFR) to predict binding affinities .
Q. What methodologies resolve contradictions in bioactivity data across studies?
- Standardized protocols : Replicate assays under controlled conditions (e.g., Mueller-Hinton agar, 37°C, 18–24 hours) to minimize variability .
- Impurity analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted thioxo precursors) that may artificially inflate bioactivity .
- Statistical validation : Apply ANOVA or Tukey’s test to compare datasets, ensuring p < 0.05 for significance .
Q. How can degradation products of the compound be characterized?
- Forced degradation : Expose the compound to heat (80°C), light (UV, 254 nm), or acidic/basic conditions (pH 2–12) to simulate stability challenges.
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized thiophene rings) via high-resolution mass spectrometry .
- Mechanistic studies : Use -labeling to trace hydrolysis pathways of the dioxo-pyrimidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
